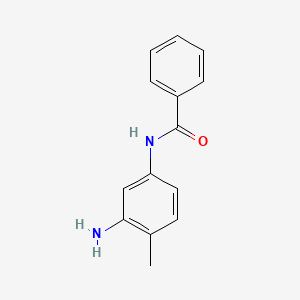

N-(3-amino-4-metilfenil)benzamida

Descripción general

Descripción

N-(3-amino-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(3-amino-4-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-4-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Bloques de Construcción para Candidatos a Fármacos

N-(3-amino-4-metilfenil)benzamida: es un compuesto significativo en química medicinal, que sirve como un bloque de construcción crucial para muchos candidatos a fármacos . Su estructura permite modificaciones versátiles, lo que lo convierte en un intermedio valioso en la síntesis de una variedad de productos farmacéuticos. El grupo amino del compuesto se puede acilar selectivamente, lo que permite la creación de diversas estructuras moleculares adaptadas a objetivos terapéuticos específicos.

Tecnología de Microreactores: Síntesis Eficiente

El uso de la tecnología de microreactores para la síntesis continua de This compound representa un avance significativo en la producción química . Los microreactores ofrecen un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y selectividad. Este método es particularmente beneficioso para producir este compuesto debido a la complejidad de su proceso de monoacilación selectiva.

Cinética de Reacción: Optimización de la Síntesis

Estudiar la cinética de reacción de la síntesis de This compound en un sistema de microflujo ha llevado al desarrollo de un modelo cinético que puede predecir con precisión la selectividad y las tasas de conversión . Este modelo es instrumental para optimizar las condiciones de reacción para lograr altos rendimientos, lo cual es crucial para la producción a gran escala.

Dinámica de Fluidos Computacional (CFD): Simulación de la Síntesis

Se han utilizado métodos de dinámica de fluidos computacional (CFD) para simular la síntesis de flujo de This compound . Las simulaciones de CFD ayudan a comprender el flujo de fluido y la dinámica de reacción dentro de los microreactores, lo cual es esencial para escalar el proceso de síntesis de niveles de laboratorio a niveles industriales.

Acilación Selectiva: Producción de Derivados

La acilación selectiva de This compound permite la producción de varios derivados . Este proceso es clave para desarrollar nuevos compuestos con posibles actividades farmacológicas. Al alterar los agentes acilantes y las condiciones de reacción, los químicos pueden sintetizar una amplia gama de moléculas para el descubrimiento de fármacos.

Materia Prima e Intermedio: Síntesis de Candidatos a Fármacos

Como materia prima e intermedio, This compound juega un papel fundamental en la síntesis de muchos candidatos a fármacos . Se utiliza a menudo en las primeras etapas del desarrollo de fármacos para crear moléculas complejas que pueden conducir a nuevos medicamentos.

Modelado Cinético: Desarrollo del Proceso

El modelado cinético basado en los parámetros de reacción intrínsecos de This compound ha facilitado el desarrollo de un proceso eficiente y práctico para su síntesis . Este enfoque garantiza que el método de producción sea rentable y escalable, satisfaciendo las demandas de la industria farmacéutica.

Investigación Farmacéutica: Desarrollo de Fármacos

En la investigación farmacéutica, This compound se utiliza ampliamente en el desarrollo de nuevos fármacos . Su versatilidad y reactividad lo convierten en un candidato ideal para crear una variedad de compuestos farmacológicamente activos, contribuyendo al avance de los tratamientos médicos.

Safety and Hazards

Direcciones Futuras

The future directions for the synthesis of N-(3-Amino-4-methylphenyl)benzamide involve the development of an efficient and practical process . The established kinetic model was used to optimize reaction conditions, as a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

Mecanismo De Acción

Target of Action

N-(3-Amino-4-methylphenyl)benzamide (1) is a crucial building block of many drug candidates . .

Mode of Action

The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine (2) with benzoic anhydride (3) . The two amine groups in 2 are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .

Biochemical Pathways

It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .

Análisis Bioquímico

Biochemical Properties

N-(3-amino-4-methylphenyl)benzamide plays a crucial role in biochemical reactions, particularly in the synthesis of drug candidates . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in selective acylation reactions, where it interacts with acylating reagents such as benzoic anhydride . The nature of these interactions is primarily based on the selective monoacylation of 4-methylbenzene-1,3-diamine, which is a precursor in the synthesis of N-(3-amino-4-methylphenyl)benzamide .

Cellular Effects

N-(3-amino-4-methylphenyl)benzamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways involved in cell proliferation and apoptosis. Additionally, N-(3-amino-4-methylphenyl)benzamide can alter gene expression patterns, leading to changes in the production of proteins that regulate cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-(3-amino-4-methylphenyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. For instance, N-(3-amino-4-methylphenyl)benzamide can inhibit the activity of enzymes involved in the synthesis of certain metabolites, leading to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-amino-4-methylphenyl)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-amino-4-methylphenyl)benzamide remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to N-(3-amino-4-methylphenyl)benzamide can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(3-amino-4-methylphenyl)benzamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a specific dosage is required to elicit a measurable biological response. Additionally, high doses of N-(3-amino-4-methylphenyl)benzamide can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

N-(3-amino-4-methylphenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells . These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of N-(3-amino-4-methylphenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of N-(3-amino-4-methylphenyl)benzamide across cellular membranes and its accumulation in specific cellular compartments . The localization of N-(3-amino-4-methylphenyl)benzamide within cells can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

N-(3-amino-4-methylphenyl)benzamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing N-(3-amino-4-methylphenyl)benzamide to particular compartments or organelles within the cell . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects .

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMYHZKZDMIROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360503 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221875-98-5 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(3-Amino-4-methylphenyl)benzamide in pharmaceutical research?

A: N-(3-Amino-4-methylphenyl)benzamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds [, ]. While its direct biological activity might not be the primary focus, its structure serves as a scaffold for developing more complex molecules with potential therapeutic applications.

Q2: Can you describe the synthesis of N-(3-Amino-4-methylphenyl)benzamide using microreactor technology?

A: A study [] explored the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide within a microreactor. This method offers advantages like enhanced heat and mass transfer, leading to improved reaction control and potentially higher yields compared to traditional batch processes. The research used computational fluid dynamics (CFD) to model and simulate the synthesis, optimizing reaction parameters such as temperature and residence time for maximized production.

Q3: What is the role of the intermediate (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide in the synthesis of a specific pharmaceutical compound?

A: Research [] highlights the use of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide as a key intermediate in a multi-step synthesis of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024). This final compound, AN-024, likely possesses specific biological activities, though the research focuses on the synthetic route rather than its applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)